Cas no 2247101-90-0 (Spiro[5.5]undec-2-en-5-one)

Spiro[5.5]undec-2-en-5-one is a bicyclic ketone featuring a spirocyclic structure, which confers unique steric and electronic properties. Its rigid framework and unsaturated enone moiety make it a valuable intermediate in organic synthesis, particularly for constructing complex polycyclic systems. The compound's reactivity allows for selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its stability under various conditions ensures consistent performance in synthetic routes. Researchers value Spiro[5.5]undec-2-en-5-one for its versatility in cycloadditions, Michael additions, and other key transformations, offering a robust platform for developing novel molecular architectures.
Spiro[5.5]undec-2-en-5-one structure
Spiro[5.5]undec-2-en-5-one structure
Product name:Spiro[5.5]undec-2-en-5-one
CAS No:2247101-90-0
MF:C11H16O
Molecular Weight:164.244143486023
CID:6290943
PubChem ID:138040061

Spiro[5.5]undec-2-en-5-one 化学的及び物理的性質

名前と識別子

    • 2247101-90-0
    • Spiro[5.5]undec-2-en-5-one
    • spiro[5.5]undec-3-en-1-one
    • EN300-6491220
    • インチ: 1S/C11H16O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h2,5H,1,3-4,6-9H2
    • InChIKey: PSAISAISKGUCOU-UHFFFAOYSA-N
    • SMILES: O=C1CC=CCC21CCCCC2

計算された属性

  • 精确分子量: 164.120115130g/mol
  • 同位素质量: 164.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 209
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 17.1Ų

Spiro[5.5]undec-2-en-5-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6491220-0.05g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95.0%
0.05g
$197.0 2025-03-15
Enamine
EN300-6491220-0.25g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95.0%
0.25g
$418.0 2025-03-15
Enamine
EN300-6491220-2.5g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95.0%
2.5g
$1650.0 2025-03-15
Aaron
AR028QTF-1g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95%
1g
$1183.00 2025-02-16
Aaron
AR028QTF-10g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95%
10g
$5006.00 2023-12-15
1PlusChem
1P028QL3-2.5g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95%
2.5g
$2102.00 2024-05-25
1PlusChem
1P028QL3-10g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95%
10g
$4539.00 2024-05-25
1PlusChem
1P028QL3-500mg
spiro[5.5]undec-3-en-1-one
2247101-90-0 95%
500mg
$873.00 2024-05-25
1PlusChem
1P028QL3-50mg
spiro[5.5]undec-3-en-1-one
2247101-90-0 95%
50mg
$297.00 2024-05-25
1PlusChem
1P028QL3-5g
spiro[5.5]undec-3-en-1-one
2247101-90-0 95%
5g
$3082.00 2024-05-25

Spiro[5.5]undec-2-en-5-one 関連文献

Spiro[5.5]undec-2-en-5-oneに関する追加情報

Recent Advances in Spiro[5.5]undec-2-en-5-one (CAS: 2247101-90-0) Research: A Comprehensive Review

The spirocyclic compound Spiro[5.5]undec-2-en-5-one (CAS: 2247101-90-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound's spirocyclic core, which combines two fused rings, offers a rigid three-dimensional structure that is highly desirable in drug design for its ability to interact with biological targets in a selective manner.

Recent studies have explored the synthetic pathways to Spiro[5.5]undec-2-en-5-one, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic asymmetric synthesis method that significantly improves enantioselectivity, a critical factor for pharmaceutical applications. The method employs a palladium-catalyzed [4+2] cycloaddition, achieving yields of up to 85% with enantiomeric excess (ee) greater than 95%. This advancement addresses previous challenges in stereocontrol, paving the way for scalable production.

In terms of biological activity, Spiro[5.5]undec-2-en-5-one has shown promising results as a modulator of G-protein-coupled receptors (GPCRs). A study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its potent inhibitory effects on the adenosine A2A receptor, with an IC50 value of 12 nM. This receptor is implicated in neurodegenerative diseases such as Parkinson's, suggesting potential therapeutic applications. Molecular docking simulations revealed that the spirocyclic scaffold fits snugly into the receptor's binding pocket, forming key hydrogen bonds with residues Thr88 and Asn253.

Further investigations into the compound's pharmacokinetic properties have been conducted to assess its drug-likeness. Research published in the European Journal of Pharmaceutical Sciences (2023) reported favorable absorption and metabolic stability in vitro, with a Caco-2 permeability of 8.2 × 10^-6 cm/s and minimal cytochrome P450 inhibition. However, the compound exhibited moderate plasma protein binding (85%), which may necessitate structural modifications to optimize free drug concentration in vivo.

Emerging applications of Spiro[5.5]undec-2-en-5-one extend beyond traditional small-molecule therapeutics. A groundbreaking study in Nature Chemical Biology (2024) explored its use as a chemical probe for studying protein-protein interactions (PPIs) in cancer signaling pathways. The compound was found to selectively disrupt the interaction between MDM2 and p53, leading to p53 stabilization and subsequent apoptosis in cancer cells. This discovery opens new avenues for targeted cancer therapies and underscores the versatility of spirocyclic compounds in chemical biology.

In conclusion, Spiro[5.5]undec-2-en-5-one (CAS: 2247101-90-0) represents a compelling case study in modern drug discovery, combining innovative synthetic chemistry with diverse biological applications. The recent progress in its asymmetric synthesis, coupled with its demonstrated activity against clinically relevant targets, positions this compound as a valuable scaffold for future therapeutic development. Ongoing research is expected to further elucidate its mechanism of action and explore its potential in treating neurological disorders and cancer.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD